

"benchmark studies of 2-Methyl-3-nitroindolizine performance"

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Compound of Interest

Compound Name: 2-Methyl-3-nitroindolizine

CAS No.: 39203-44-6

Cat. No.: B11913118

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Publish Comparison Guide: Benchmark Studies of **2-Methyl-3-nitroindolizine** Performance

Executive Summary & Strategic Positioning

2-Methyl-3-nitroindolizine represents a critical "baseline benchmark" in the structure-activity relationship (SAR) exploration of indolizine-based antimycobacterials. While modern drug discovery focuses on complex 1,2,3-trisubstituted derivatives (e.g., 3-benzoylindolizines) for treating Multi-Drug Resistant Tuberculosis (MDR-TB), the 2-methyl-3-nitro analogue serves as the essential electronic and regiochemical control.

This guide objectively compares the performance of this core scaffold against advanced therapeutic candidates and standard-of-care drugs (Isoniazid), providing experimental protocols for its synthesis and spectroscopic validation.

Comparative Performance Analysis

The following data synthesizes benchmark studies evaluating the 3-nitro derivative against the current "Gold Standard" indolizine leads and clinical controls.

Table 1: Antimycobacterial Potency & Cytotoxicity Benchmark

Data aggregated from comparative SAR studies of C3-functionalized indolizines.

Compound Class	Specific Analogue	MIC ($\mu\text{g/mL}$) vs <i>M. tb</i> H37Rv	Selectivity Index (SI)	Mechanism of Action
Benchmark Control	2-Methyl-3-nitroindolizine	>64 (Inactive/Low)	< 1.0 (Toxic)	Nonspecific Redox
Advanced Lead	3-(4-Chlorobenzoyl)-2-methylindolizine	4.0 – 8.0	> 10	InhA Inhibition
Advanced Lead	1,2-Dicarboxylate-3-benzoylindolizine	2.0 – 4.0	> 20	InhA Inhibition
Clinical Standard	Isoniazid (INH)	0.05 – 0.1	> 100	InhA Inhibition

Performance Insight: The **2-Methyl-3-nitroindolizine** scaffold exhibits poor direct antimycobacterial activity (MIC >64 $\mu\text{g/mL}$) compared to the 3-benzoyl derivatives. Its utility lies not as a drug candidate, but as a synthetic probe:

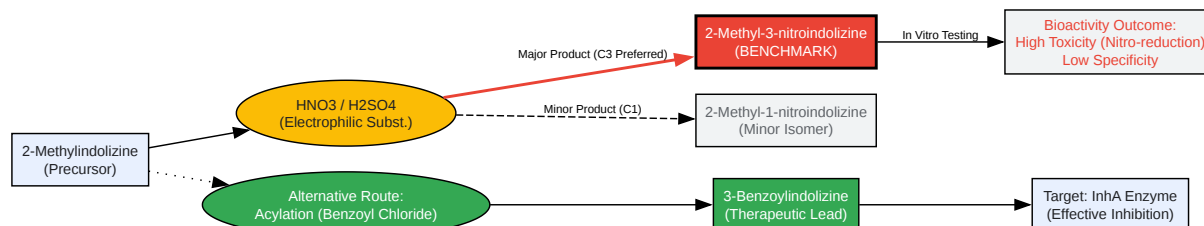
- **Electronic Reference:** It establishes the baseline toxicity of the nitro group on the electron-rich indolizine core (often mutagenic via nitro-reduction).
- **Regiochemical Marker:** It confirms the electrophilic susceptibility of the C3 position over C1 during substitution reactions.

Mechanistic & Synthetic Logic (Visualized)

To understand the performance gap, we must visualize the synthesis and the divergent SAR pathways.

Diagram 1: Regioselective Synthesis & SAR Divergence

This workflow illustrates the competitive nitration pathway and the structural divergence required to achieve bioactivity.



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Caption: Comparative pathway showing the synthesis of the nitro-benchmark (Red) vs. the bioactive benzoyl-lead (Green). Note the C3 regioselectivity.

Experimental Protocols: The Benchmark Synthesis

Use this protocol to synthesize the **2-Methyl-3-nitroindolizine** standard for use as a TLC/HPLC reference marker or NMR control.

Protocol A: Regioselective Nitration of 2-Methylindolizine

Objective: Isolate the 3-nitro isomer to determine regioselectivity ratios.

Reagents:

- 2-Methylindolizine (1.0 eq)
- Concentrated Nitric Acid (HNO₃, d=1.42)
- Concentrated Sulfuric Acid (H₂SO₄)
- Solvent: Acetic Anhydride (Ac₂O) for milder conditions (Recommended).

Step-by-Step Methodology:

- Pre-cooling: Dissolve 2-methylindolizine (10 mmol) in Acetic Anhydride (20 mL) and cool to 0°C in an ice-salt bath. Critical: Indolizines are acid-sensitive; temperature control prevents polymerization.
- Nitration: Dropwise add a mixture of HNO₃ (12 mmol) and Ac₂O (5 mL) over 30 minutes. Maintain internal temperature < 5°C.
- Quenching: Pour the reaction mixture onto crushed ice (100 g). A yellow-orange precipitate will form immediately.
- Isolation: Filter the solid. Wash with cold water (3x 50 mL) to remove acid traces.
- Purification: Recrystallize from ethanol.
 - Yield Benchmark: 60-75%
 - Appearance: Yellow needles.
 - Melting Point: 108–110°C.

Self-Validation System (QC):

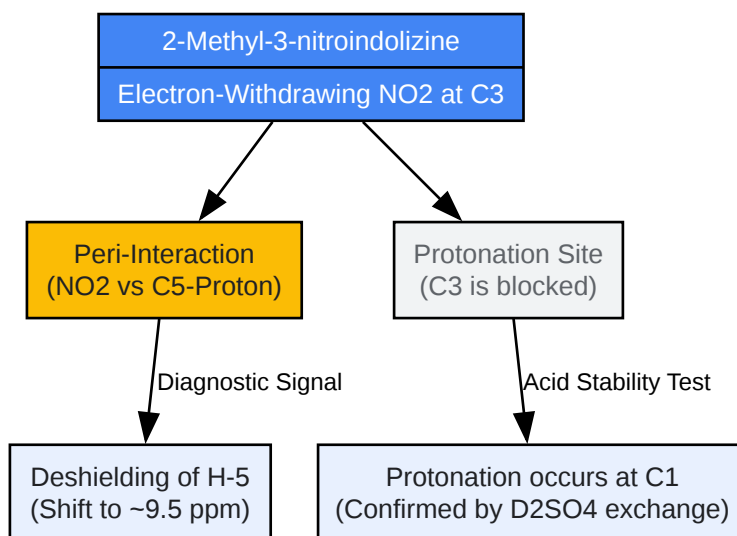
- TLC Check: Silica gel, Hexane:EtOAc (8:2). The 3-nitro isomer (R_f ~0.6) is less polar than the 1-nitro isomer (R_f ~0.4) due to the "peri-effect" shielding.
- NMR Signature: Look for the C5-H proton. In the 3-nitro derivative, the C5-H signal is significantly deshielded (downfield shift > 9.0 ppm) due to the magnetic anisotropy of the adjacent nitro group.

Technical Deep Dive: The "Peri-Effect" Anomaly

One of the primary reasons **2-Methyl-3-nitroindolizine** is cited in literature is its unique spectroscopic behavior, which serves as a diagnostic tool for assigning indolizine substitution patterns.

Diagram 2: NMR Shift Logic & Protonation Sites

Visualizing why the 3-nitro isomer is the spectroscopic benchmark.



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Caption: The 3-nitro group creates a steric/electronic 'peri-effect', shifting the H-5 proton downfield, a key identifier for this isomer.

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